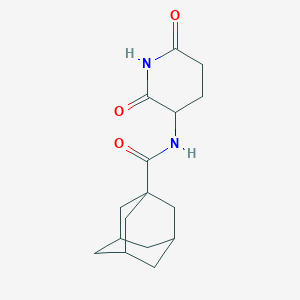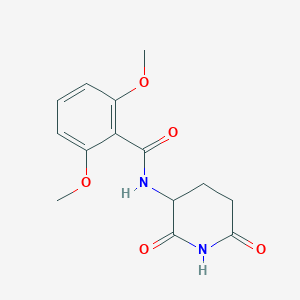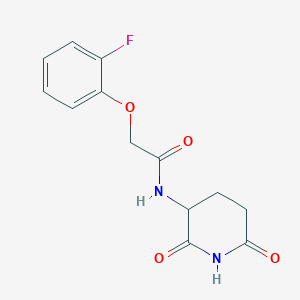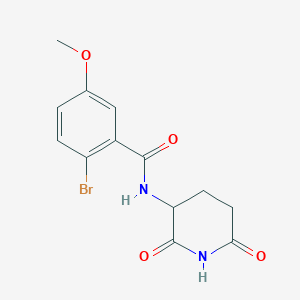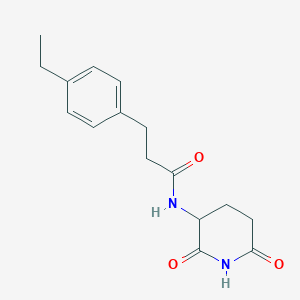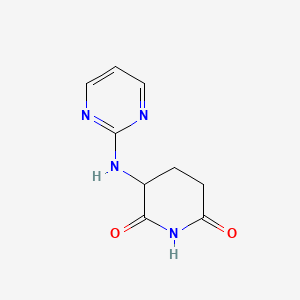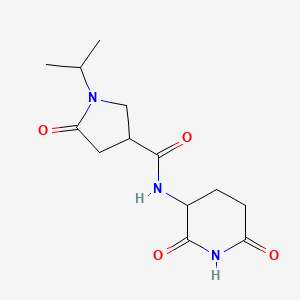
N-(2,6-dioxopiperidin-3-yl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dioxopiperidin-3-yl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide, commonly known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPC is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which is a critical pathway in the regulation of cell growth and apoptosis.
Wissenschaftliche Forschungsanwendungen
DPC has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the MDM2-p53 interaction by DPC leads to the activation of the p53 pathway, which plays a critical role in the regulation of cell growth and apoptosis. DPC has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various preclinical models. Moreover, DPC has been reported to sensitize cancer cells to radiation therapy and chemotherapy.
Wirkmechanismus
The MDM2 protein is a negative regulator of p53, which is a tumor suppressor protein that plays a critical role in the regulation of cell growth and apoptosis. The interaction between MDM2 and p53 leads to the degradation of p53, which results in the inhibition of its tumor suppressor function. DPC inhibits the MDM2-p53 interaction by binding to the hydrophobic pocket of MDM2, which prevents the degradation of p53 and leads to the activation of the p53 pathway.
Biochemical and Physiological Effects
The activation of the p53 pathway by DPC leads to the induction of apoptosis in cancer cells. DPC has been shown to induce apoptosis in various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. Moreover, DPC has been reported to sensitize cancer cells to radiation therapy and chemotherapy, which enhances the therapeutic efficacy of these treatments.
Vorteile Und Einschränkungen Für Laborexperimente
DPC has several advantages for lab experiments, including its small size, high potency, and selectivity for the MDM2 protein. Moreover, DPC has been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as a cancer therapy. However, DPC has some limitations, including its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Moreover, DPC has a short half-life, which limits its efficacy as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the development of DPC as a cancer therapy. One direction is to improve the pharmacokinetic properties of DPC, such as its solubility and half-life, to enhance its efficacy as a therapeutic agent. Another direction is to investigate the potential of DPC in combination with other cancer therapies, such as radiation therapy and chemotherapy, to enhance their therapeutic efficacy. Moreover, further preclinical studies are needed to evaluate the safety and efficacy of DPC in vivo, which will provide valuable information for the development of DPC as a cancer therapy.
Conclusion
In conclusion, N-(2,6-dioxopiperidin-3-yl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide, or DPC, is a promising small molecule inhibitor of the MDM2-p53 interaction that has potential therapeutic applications in cancer treatment. DPC has been extensively studied for its ability to induce apoptosis in cancer cells and sensitize cancer cells to radiation therapy and chemotherapy. However, further preclinical and clinical studies are needed to evaluate the safety and efficacy of DPC as a cancer therapy.
Synthesemethoden
The synthesis of DPC involves a series of chemical reactions, including the condensation of 3-carboxy-4-oxopiperidine with 2,6-dioxopiperidine-3-carboxylic acid, followed by the addition of an isopropyl group to the pyrrolidine ring. The final product is obtained through a purification process using column chromatography.
Eigenschaften
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-7(2)16-6-8(5-11(16)18)12(19)14-9-3-4-10(17)15-13(9)20/h7-9H,3-6H2,1-2H3,(H,14,19)(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXONFBUUSKSADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide](/img/structure/B7582161.png)
